molecular formula C6H6Cl4O B1346691 2,2,6,6-Tetrachlorocyclohexan-1-one CAS No. 3776-30-5

2,2,6,6-Tetrachlorocyclohexan-1-one

Cat. No.: B1346691
CAS No.: 3776-30-5
M. Wt: 235.9 g/mol
InChI Key: QCAHVKJGHYVLIS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,2,6,6-Tetrachlorocyclohexan-1-one plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition and subsequent changes in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to disrupt the normal function of mitochondria, leading to altered energy production and increased oxidative stress. Additionally, this compound can affect the expression of genes involved in detoxification processes, thereby impacting cellular responses to environmental toxins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can lead to conformational changes in the enzyme structure, resulting in reduced catalytic activity. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily affect metabolic pathways. At higher doses, this compound can induce significant toxic effects, including liver damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to detoxification and oxidative stress. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play key roles in the metabolism and detoxification of xenobiotics. These interactions can lead to changes in metabolic flux and alterations in the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its overall biochemical effects .

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria of cells. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The activity and function of this compound can be affected by its localization, as it may interact with different sets of biomolecules in various cellular compartments .

Preparation Methods

2,2,6,6-Tetrachlorocyclohexan-1-one can be synthesized through the chlorination of cyclohexanone. The process involves reacting cyclohexanone with chlorine in the presence of a catalyst, such as an organophosphorus compound . The reaction conditions typically include controlled temperature and pressure to ensure the selective chlorination of the cyclohexane ring. Industrial production methods may involve large-scale chlorination reactors and continuous monitoring of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

2,2,6,6-Tetrachlorocyclohexan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,6,6-Tetrachlorocyclohexan-1-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 2,2,6,6-Tetrachlorocyclohexan-1-one exerts its effects involves interactions with molecular targets and pathways. The compound’s chlorinated structure allows it to participate in various chemical reactions, potentially affecting cellular processes and biochemical pathways. Detailed studies on its specific molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

2,2,6,6-Tetrachlorocyclohexan-1-one can be compared with other chlorinated cyclohexanones, such as:

    2,2,6,6-Tetrabromocyclohexanone: Similar in structure but with bromine atoms instead of chlorine.

    2,6-Dichlorocyclohexanone: Contains fewer chlorine atoms, leading to different chemical properties and reactivity.

    2,2,6,6-Tetrachlorocyclohexanol: The alcohol derivative of this compound.

The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,2,6,6-tetrachlorocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl4O/c7-5(8)2-1-3-6(9,10)4(5)11/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAHVKJGHYVLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(C1)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191207
Record name 2,2,6,6-Tetrachlorocyclohexan-1-one
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Molecular Weight

235.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3776-30-5
Record name 2,2,6,6-Tetrachlorocyclohexanone
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Record name 2,2,6,6-Tetrachlorocyclohexan-1-one
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Record name 2,2,6,6-Tetrachlorocyclohexan-1-one
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Record name 2,2,6,6-tetrachlorocyclohexan-1-one
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Q & A

Q1: How can 2,2,6,6-tetrachlorocyclohexanone be used to access fluorinated aromatic compounds?

A1: Research demonstrates that 2,2,6,6-tetrachlorocyclohexanone can be transformed into a variety of fluorinated derivatives, serving as valuable precursors to fluorinated aromatic compounds. [, ] For example, the compound can be reduced and subsequently cyclized under basic conditions to yield a trichloroepoxide. This epoxide undergoes regioselective and stereoselective ring-opening with reagents like HF/pyridine or BF3.Et2O, producing a cis-fluorohydrin. [] Further treatment with base leads to the formation of a fluoroepoxide, which can be further derivatized. This method allows for the systematic replacement of chlorine atoms with fluorine. [] Additionally, the fluorohydrins can be oxidized to ketones and then aromatized via dehydrohalogenation to yield 2-fluorophenol or 2,6-dihalophenols. []

Q2: What unique reactivity does the enolate of 2-methylcyclopentanone, derived from its enoxysilane, exhibit?

A2: Studies indicate that treating tri- and tetrasubstituted enoxysilanes of 2-methylcyclopentanone with t-BuOK generates the corresponding enolates. [] While methylation of these enolates primarily yields 2,2-dimethylcyclopentanone, they demonstrate interesting reactivity in aldol reactions. Instead of the expected reaction at the more substituted position, these enolates undergo aldol reactions preferentially at the 5-position. This selectivity allows for the preparation of compounds like 2-benzylidene-5,5-dimethylcyclopentanone. []

Q3: Beyond fluorinated derivatives, what other types of compounds can be synthesized from 2,2,6,6-tetrachlorocyclohexanone?

A3: 2,2,6,6-Tetrachlorocyclohexanone acts as a valuable starting material for diverse chemical transformations. [1-3] For example, it reacts with aniline in the presence of a catalyst to produce N-phenyl-2,2,6,6-tetrachlorocyclohexaneimine. [] This reaction highlights the compound's versatility in forming imines, expanding its potential applications in organic synthesis.

Q4: Are there specific challenges or considerations when working with 2,2,6,6-tetrachlorocyclohexanone in a laboratory setting?

A4: While the provided research highlights the synthetic utility of 2,2,6,6-tetrachlorocyclohexanone, practical considerations are essential. For instance, one study describes a dedicated laboratory installation for isolating this compound, suggesting the need for specific equipment or procedures. [] This emphasizes the importance of consulting relevant safety data sheets and implementing appropriate laboratory practices when handling this compound.

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